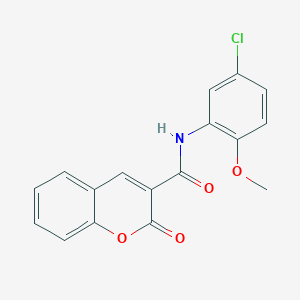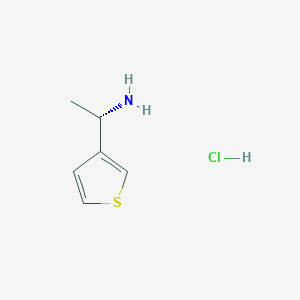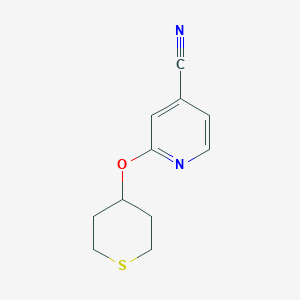![molecular formula C24H21ClFN3O3S B2449757 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-50-4](/img/new.no-structure.jpg)
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C24H21ClFN3O3S and its molecular weight is 485.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound is closely related to various synthesized molecules explored for their potential in scientific research, focusing on their synthesis, structural characterization, and application in different fields such as antiviral, anticancer, and antimicrobial activities. For example, derivatives of similar compounds have been prepared through reactions involving tryptamine and flurbiprofen, showcasing a fragment akin to Brequinar used in SARS-CoV-2 treatment trials. These compounds are fully analyzed and characterized using NMR, UV, IR, and mass spectral data, indicating a methodological approach to understanding their potential applications in medicinal chemistry (Manolov, Ivanov, & Bojilov, 2020).
Antiproliferative Activity
Another dimension of research investigates the antiproliferative activity of closely related compounds. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibits marked inhibition against several cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. This highlights the compound's promising anticancer activity, backed by detailed crystal structure analysis, DFT, Hirshfeld surface analysis, and molecular docking studies (Huang et al., 2020).
Crystal Structure Analysis
The crystal structure of related compounds, such as nuarimol, reveals significant details about the arrangement and interactions within the crystal lattice. The dihedral angles and hydrogen bonding patterns observed provide insights into the molecular stability and potential interactions of these compounds with biological targets. Such structural analyses are crucial for designing molecules with desired biological activities (Kang, Kim, Park, & Kim, 2015).
Development of Drug Formulations
Research also extends to the development of suitable formulations for poorly water-soluble compounds, aiming at increasing in vivo exposure for therapeutic applications. Studies on precipitation-resistant solution formulations for related compounds have shown promising results in enhancing plasma concentrations and improving dose proportionality in animal models. This line of research is pivotal for the early clinical evaluation of potential drugs (Burton et al., 2012).
Antimicrobial and Anticancer Agents
Furthermore, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. These studies provide evidence of the potential therapeutic applications of such compounds, with some showing higher activity than reference drugs in anticancer assays. The comprehensive characterization and biological evaluation of these compounds contribute to the ongoing search for new, effective therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
Numéro CAS |
866016-50-4 |
|---|---|
Formule moléculaire |
C24H21ClFN3O3S |
Poids moléculaire |
485.96 |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C24H21ClFN3O3S/c25-18-7-5-16(6-8-18)9-12-27-21(30)10-13-28-23(31)22-20(11-14-33-22)29(24(28)32)15-17-3-1-2-4-19(17)26/h1-8,11,14H,9-10,12-13,15H2,(H,27,30) |
Clé InChI |
BLKFLSDANOIFEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


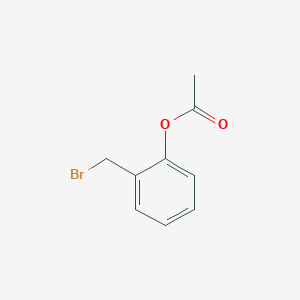
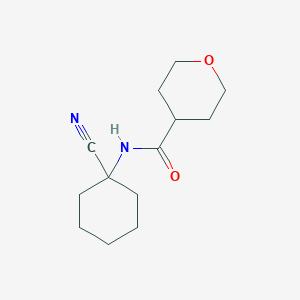
![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)
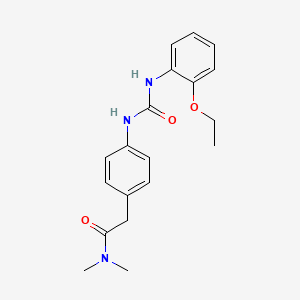
![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
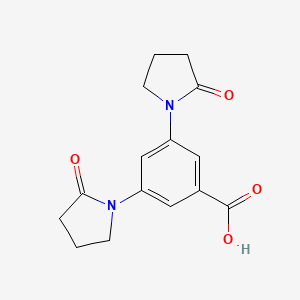
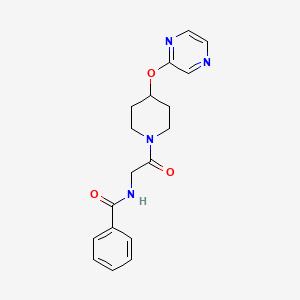
![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)
